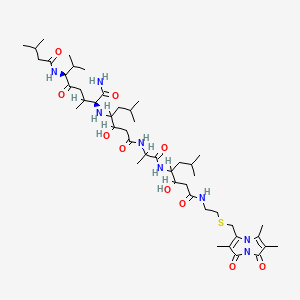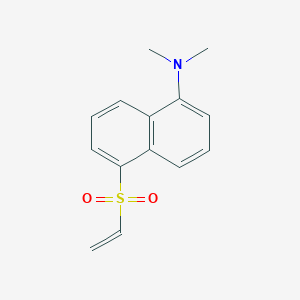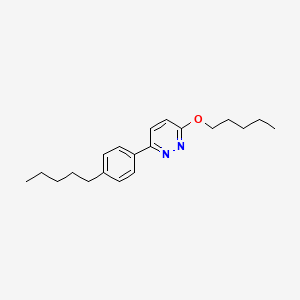![molecular formula C19H27NOS2 B14428679 2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-67-4](/img/structure/B14428679.png)
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups, an ethylsulfanyl group, and a thiazolyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-butyl groups.
Thiazole Formation: The next step involves the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.
Coupling Reaction: Finally, the thiazole derivative is coupled with the alkylated phenol to form the desired compound. This step may involve the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the thiazole or phenol rings.
Substitution: The tert-butyl groups and the ethylsulfanyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in various chemical reactions to prevent the oxidation of sensitive compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The thiazole ring and the ethylsulfanyl group may also contribute to its overall antioxidant activity by stabilizing the resulting radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT):
2,6-Di-tert-butylphenol: This compound is similar in structure but lacks the thiazole and ethylsulfanyl groups.
Uniqueness
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol is unique due to the presence of the thiazole and ethylsulfanyl groups, which may enhance its antioxidant properties and provide additional functionalities compared to similar compounds like BHT .
Eigenschaften
CAS-Nummer |
84217-67-4 |
|---|---|
Molekularformel |
C19H27NOS2 |
Molekulargewicht |
349.6 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(2-ethylsulfanyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C19H27NOS2/c1-8-22-17-20-15(11-23-17)12-9-13(18(2,3)4)16(21)14(10-12)19(5,6)7/h9-11,21H,8H2,1-7H3 |
InChI-Schlüssel |
MFLATGCUDIMYSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


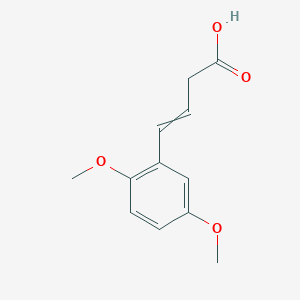
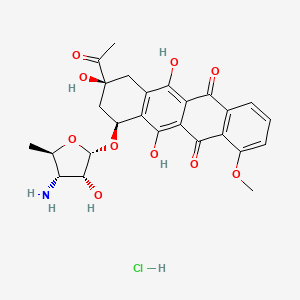
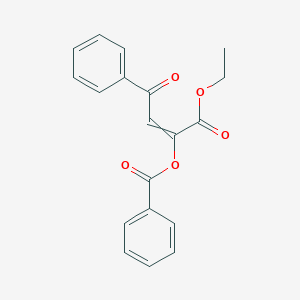
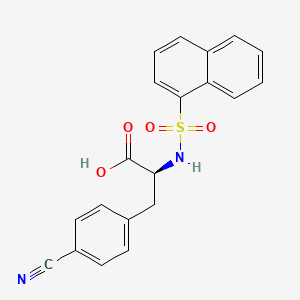
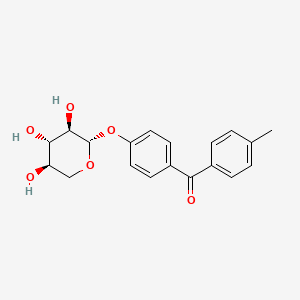
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)

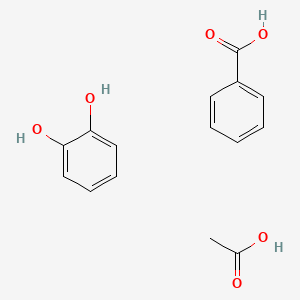
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)

![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)
